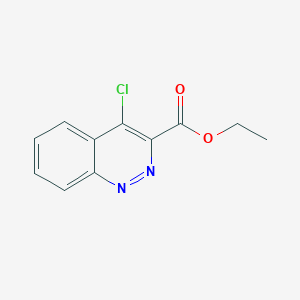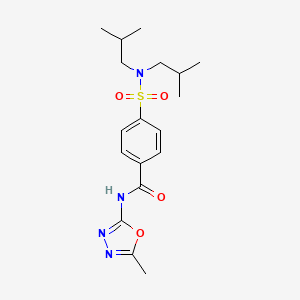
Ethyl 4-chlorocinnoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chlorocinnoline-3-carboxylate is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is a derivative of quinoline with a chloro substituent at the 4-position and an ester group at the 3-position.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the cyclocondensation of various starting materials. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed from commercially available 2-aminobenzoic acids, which could be related to the synthesis of ethyl 4-chlorocinnoline-3-carboxylate . Another relevant synthesis is the unexpected direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from a Friedländer reaction, which showcases the versatility of quinoline derivatives as building blocks . Additionally, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance indicates the potential for various synthetic approaches to similar chlorinated quinoline carboxylates .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides insights into the chemical shifts and coupling constants that could be relevant for understanding the structure of ethyl 4-chlorocinnoline-3-carboxylate . Single-crystal X-ray diffraction data have been used to determine the crystal and molecular structures of related compounds, which could inform the analysis of ethyl 4-chlorocinnoline-3-carboxylate .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride results in chlorination and dealkylation, indicating the reactivity of the quinoline nucleus . The conversion of ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate under different conditions demonstrates the influence of solvents and reagents on the outcome of reactions involving chlorinated quinoline carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-chlorocinnoline-3-carboxylate can be inferred from studies on similar compounds. For example, the antimicrobial activity of a complex containing ethyl α-cyano-4-chlorocinnamate suggests potential biological properties of chlorinated cinnoline derivatives . The crystal packing stability of related compounds, as influenced by intermolecular interactions, provides insights into the solid-state properties of quinoline derivatives .
Aplicaciones Científicas De Investigación
Antibacterial Agents : Ethyl 4-chlorocinnoline-3-carboxylate derivatives have been investigated for their potential as antibacterial agents. Krishnakumar et al. (2012) found that ethyl-2-chloroquinoline-3-carboxylates possess moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
Chemical Synthesis Techniques : Various studies have focused on the synthesis techniques of Ethyl 4-chlorocinnoline-3-carboxylate derivatives. For instance, Song Bao-an (2012) demonstrated the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate catalyzed by aluminium metal under microwave assistance, achieving an overall yield of 94.2% (Song Bao-an, 2012).
Synthesis of Structurally Novel Compounds : Research by Li et al. (2019) includes the synthesis of new halomethylquinoline building blocks like ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. These compounds were further utilized to create a range of 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, exhibiting significant anti-tubercular activity (Li et al., 2019).
NMR Studies : Ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its derivatives have been synthesized and studied using NMR spectroscopy by Podányi et al. (1996), providing insights into the chemical shifts and coupling constants of these compounds (Podányi et al., 1996).
Reaction Mechanisms and Conversions : Ukrainets et al. (2009) studied the reactions of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, contributing to the understanding of reaction mechanisms and conversions in chemical synthesis (Ukrainets et al., 2009).
Safety and Hazards
Ethyl 4-chlorocinnoline-3-carboxylate has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Quinoline heterocycles, which include Ethyl 4-chlorocinnoline-3-carboxylate, occur widely among medicinally important natural products. They exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties . Therefore, the future directions of this compound could be in the development of new drugs and therapies.
Propiedades
IUPAC Name |
ethyl 4-chlorocinnoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-9(12)7-5-3-4-6-8(7)13-14-10/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRLSPZAHLSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorocinnoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)
![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)
![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)
![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)
![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)